N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine
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Overview
Description
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine is a chemical compound with the molecular formula C12H16F3N3O and a molecular weight of 275.27 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a trifluoromethyl group and a hydroxylamine moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine typically involves the reaction of 4-methylpiperazine with a trifluoromethyl-substituted aromatic compound under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxylamine group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with additional considerations for scalability, cost-efficiency, and safety. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions on the aromatic ring can introduce various functional groups, such as halogens or nitro groups .
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the biological activity of piperazine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and trifluoromethyl group are known to enhance the compound’s binding affinity and selectivity for certain targets, potentially modulating their activity and leading to therapeutic effects . Further research is needed to elucidate the precise pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine include other piperazine derivatives with various substituents, such as:
- N-[2-(4-methylpiperazin-1-yl)phenyl]hydroxylamine
- N-[2-(4-methylpiperazin-1-yl)-5-chlorophenyl]hydroxylamine
- N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]hydroxylamine
Uniqueness
What sets this compound apart from similar compounds is the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This unique feature can improve the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-17-4-6-18(7-5-17)11-3-2-9(12(13,14)15)8-10(11)16-19/h2-3,8,16,19H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAKOTVIRIUFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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